molecular formula C8H22N2O3+2 B167626 Tetraethylammonium nitrate CAS No. 1941-26-0

Tetraethylammonium nitrate

Cat. No.: B167626
CAS No.: 1941-26-0
M. Wt: 194.27 g/mol
InChI Key: JTJKNAJRGLQKDZ-UHFFFAOYSA-N
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Description

Tetraethylammonium nitrate is a quaternary ammonium compound with the chemical formula C8H20N2O3. It is composed of a tetraethylammonium cation and a nitrate anion. This compound is known for its use in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium nitrate is typically synthesized through the reaction of tetraethylammonium hydroxide with nitric acid. The reaction proceeds as follows:

(C2H5)4N+OH+HNO3(C2H5)4N+NO3+H2O(C_2H_5)_4N^+OH^- + HNO_3 \rightarrow (C_2H_5)_4N^+NO_3^- + H_2O (C2​H5​)4​N+OH−+HNO3​→(C2​H5​)4​N+NO3−​+H2​O

Industrial Production Methods: In industrial settings, this compound can be produced by reacting tetraethylammonium bromide with silver nitrate in an aqueous solution. The reaction is as follows:

(C2H5)4N+Br+AgNO3(C2H5)4N+NO3+AgBr(C_2H_5)_4N^+Br^- + AgNO_3 \rightarrow (C_2H_5)_4N^+NO_3^- + AgBr \downarrow (C2​H5​)4​N+Br−+AgNO3​→(C2​H5​)4​N+NO3−​+AgBr↓

The silver bromide precipitate is then filtered out, leaving a solution of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: The nitrate anion can be substituted with other anions in metathesis reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Silver nitrate for metathesis reactions.

Major Products:

    Oxidation: Various oxidized organic compounds depending on the specific conditions.

    Reduction: Reduced forms of the compound, often leading to the formation of tetraethylammonium salts with different anions.

    Substitution: New tetraethylammonium salts with different anions, such as tetraethylammonium chloride or tetraethylammonium sulfate.

Scientific Research Applications

Tetraethylammonium nitrate is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a phase-transfer catalyst and in the preparation of other tetraethylammonium salts.

    Biology: It serves as a tool in electrophysiological studies to block potassium channels.

    Medicine: Investigated for its potential use in drug formulations and as a vasodilator.

    Industry: Employed in the synthesis of high-silica zeolites and as an electrolyte in supercapacitors.

Comparison with Similar Compounds

  • Tetrabutylammonium nitrate
  • Tetraethylammonium chloride
  • Tetraethylammonium bromide
  • Tetraethylammonium perchlorate

Uniqueness: Tetraethylammonium nitrate is unique due to its specific combination of the tetraethylammonium cation and nitrate anion, which imparts distinct properties such as solubility in water and various organic solvents, and its stability under normal conditions. This makes it particularly useful in applications requiring a stable, water-soluble quaternary ammonium compound.

Properties

IUPAC Name

tetraethylazanium;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.NO3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJKNAJRGLQKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062075
Record name Tetraethylammonium nitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1941-26-0
Record name Ethanaminium, N,N,N-triethyl-, nitrate (1:1)
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Record name Ethanaminium, N,N,N-triethyl-, nitrate (1:1)
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Record name Ethanaminium, N,N,N-triethyl-, nitrate (1:1)
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Record name Tetraethylammonium nitrate
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Record name Tetraethylammonium nitrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium nitrate
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Reactant of Route 3
Tetraethylammonium nitrate
Customer
Q & A

Q1: What is the role of Tetraethylammonium nitrate in studying vascular function?

A: this compound is a valuable tool in vascular research. It acts as a Ca2+-activated potassium channel inhibitor. [] This inhibition helps researchers understand the role of these channels in regulating vascular tone and blood pressure.

Q2: Can you provide an example of how this compound has been used in a study on blood vessels?

A: In a study investigating the vasorelaxant effect of osthole, a natural compound, on rat thoracic aortic rings, this compound was used to block Ca2+-activated potassium channels. [] The results showed that osthole's vasorelaxant effect was not solely dependent on these channels, suggesting other mechanisms were involved.

Q3: Besides its use in vascular studies, what other applications does this compound have?

A: this compound is also employed in studies on Lithium-Sulfur batteries (LSBs). It acts as a dual-functional electrolyte additive, enhancing battery performance. []

Q4: How does this compound improve LSB performance?

A: The nitrate anion (NO3−) in this compound promotes polysulfide dissolution, leading to increased sulfur utilization and reduced electrode passivation. [] Meanwhile, the tetraethylammonium cation adsorbs onto lithium protrusions, forming a protective layer that inhibits dendrite formation. [] These combined effects improve capacity, cycling stability, and coulombic efficiency, especially under lean electrolyte conditions. []

Q5: Are there any studies on the structural properties of this compound and its mixtures?

A: Yes, researchers have investigated the thermophysical behavior of this compound ionic liquids and their mixtures. [] Densities, electric conductivities, and viscosities were determined at atmospheric pressure across a range of temperatures. [] Studies also explored the impact of different alkylammonium cations and varying hydrogen bond donor groups on these properties. []

Q6: What about the use of this compound in analytical chemistry?

A: this compound is often used as a mobile phase additive in size exclusion chromatography (SEC). [] For instance, it has proven beneficial for analyzing polyamide 6 (PA6), a type of nylon. []

Q7: What are the advantages of using this compound in SEC analysis of PA6?

A: Adding this compound to the mobile phase, such as hexafluoroisopropanol (HFIP), in SEC can help mitigate aggregation issues observed with some PA6 samples, particularly those synthesized anionically using bifunctional activators. [] This leads to more accurate molar mass determinations. []

Q8: Has this compound been utilized in other chemical reactions?

A: Yes, research shows that this compound can act as an oxidizing agent in certain reactions. For example, bis(diethyldithiocarbamato)oxomolybdenum(IV) can abstract an oxygen atom from this compound, oxidizing itself to a molybdenum(VI) compound. []

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